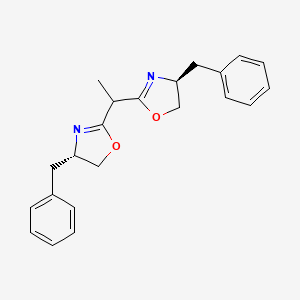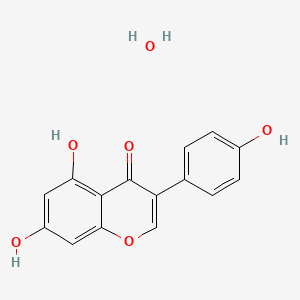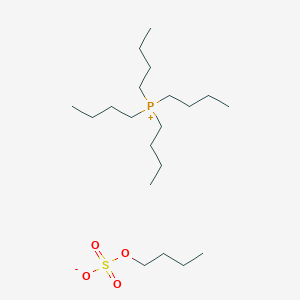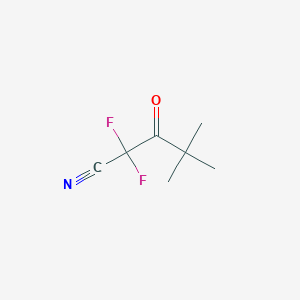
2,2-Difluoro-3-oxo-4,4-dimethylpentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-4,4-dimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C7H9F2NO. It is characterized by the presence of both nitrile and ketone functional groups, making it a versatile intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group .
Industrial Production Methods
Industrial production methods for 2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
化学反应分析
Types of Reactions
2,2-Difluoro-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2-Difluoro-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The ketone group can form enolates, which are reactive intermediates in many organic reactions .
相似化合物的比较
Similar Compounds
4,4-Dimethyl-3-oxopentanenitrile: Similar structure but lacks the fluorine atoms.
2,2-Difluoro-3-oxobutanenitrile: Similar structure but with a shorter carbon chain.
2,2-Difluoro-4-methyl-3-oxopentanenitrile: Similar structure but with one less methyl group.
Uniqueness
2,2-Difluoro-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of both fluorine atoms and the specific arrangement of functional groups. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses .
属性
分子式 |
C7H9F2NO |
|---|---|
分子量 |
161.15 g/mol |
IUPAC 名称 |
2,2-difluoro-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C7H9F2NO/c1-6(2,3)5(11)7(8,9)4-10/h1-3H3 |
InChI 键 |
BDQNZEYYCYLVAC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C(C#N)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


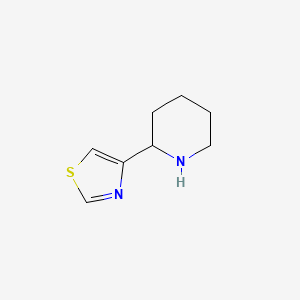
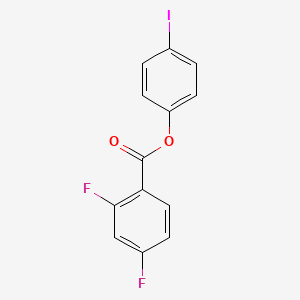
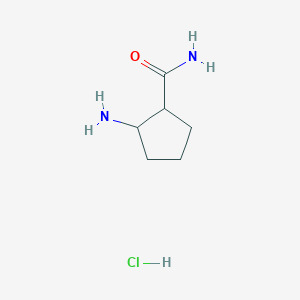
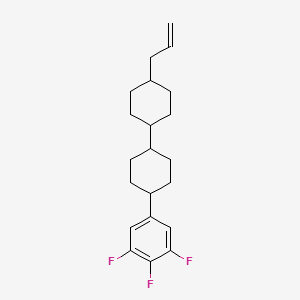
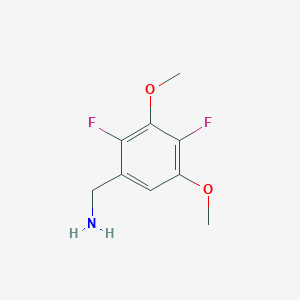
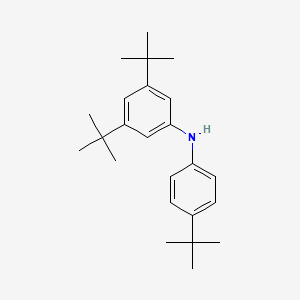

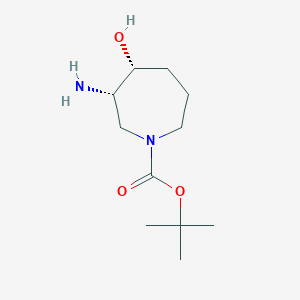
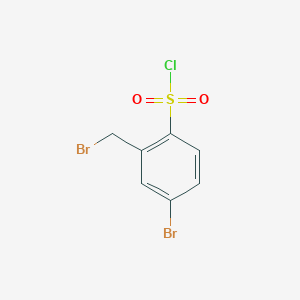
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
